3-Ethyl-5-phenyl-4,5-dihydroisoxazole
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Overview
Description
3-Ethyl-5-phenyl-4,5-dihydroisoxazole is a heterocyclic compound with the molecular formula C11H13NO. It is part of the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms, making it a valuable scaffold in drug discovery and development.
Preparation Methods
The synthesis of 3-Ethyl-5-phenyl-4,5-dihydroisoxazole typically involves cycloaddition reactions. One common method is the (3+2) cycloaddition of nitrile oxides with alkenes or alkynes . This reaction can be catalyzed by various metal catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact . Industrial production methods often involve optimizing these reactions for higher yields and purity, using advanced techniques like microwave-assisted synthesis .
Chemical Reactions Analysis
3-Ethyl-5-phenyl-4,5-dihydroisoxazole undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Common reagents for these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions but often include functionalized isoxazole derivatives .
Scientific Research Applications
3-Ethyl-5-phenyl-4,5-dihydroisoxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: This compound is investigated for its potential as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of 3-Ethyl-5-phenyl-4,5-dihydroisoxazole involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways . The exact pathways depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it could interfere with cell signaling pathways .
Comparison with Similar Compounds
3-Ethyl-5-phenyl-4,5-dihydroisoxazole is unique compared to other isoxazole derivatives due to its specific substituents, which confer distinct chemical and biological properties. Similar compounds include:
- 3-Methyl-5-phenyl-4,5-dihydroisoxazole
- 3-Ethyl-5-methyl-4,5-dihydroisoxazole
- 3-Phenyl-4,5-dihydroisoxazole
These compounds share the isoxazole core but differ in their substituents, leading to variations in their reactivity and biological activity .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry. Ongoing research continues to uncover new applications and mechanisms of action, highlighting its importance in modern science.
Properties
CAS No. |
55134-83-3 |
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Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
3-ethyl-5-phenyl-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C11H13NO/c1-2-10-8-11(13-12-10)9-6-4-3-5-7-9/h3-7,11H,2,8H2,1H3 |
InChI Key |
ZHHOTMLQQIDFAL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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